molecular formula C21H28N2O3 B4013419 3-(dimethylamino)-N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)benzamide

3-(dimethylamino)-N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)benzamide

Cat. No. B4013419
M. Wt: 356.5 g/mol
InChI Key: RZIFMFYIYDCDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(dimethylamino)-N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)benzamide and its derivatives involves complex chemical reactions, aiming to achieve specific pharmacological activities. For instance, Sakaguchi et al. (1992) reported on the synthesis of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from metoclopramide, which exhibited gastrointestinal prokinetic and antiemetic activities, highlighting the intricate synthesis processes these compounds undergo to enhance their biological efficacy (Sakaguchi et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 3-(dimethylamino)-N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)benzamide, is characterized by specific crystalline forms and supramolecular interactions. Kranjc et al. (2012) elucidated the crystal structures of related compounds, demonstrating the significance of N–H···O interactions and π–π interactions in forming stable molecular configurations (Kranjc et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 3-(dimethylamino)-N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)benzamide derivatives highlight the compound's reactivity and potential for forming diverse chemical structures. For instance, the synthesis and biological activity of derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole indicate the compound's versatility in chemical reactions leading to antimicrobial activity (Badne et al., 2011).

Physical Properties Analysis

The physical properties of benzamide derivatives are crucial for their application and efficacy. Studies focusing on the synthesis and characterization of these compounds often highlight their solubility, melting points, and stability under various conditions. For example, the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives provides insight into their physical properties and stability, which are essential for understanding their behavior in biological systems (Zuba & Sekuła, 2013).

properties

IUPAC Name

3-(dimethylamino)-N-[(2-methoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-16(15-25-4)23(14-18-9-6-7-12-20(18)26-5)21(24)17-10-8-11-19(13-17)22(2)3/h6-13,16H,14-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIFMFYIYDCDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N(CC1=CC=CC=C1OC)C(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(dimethylamino)-N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(dimethylamino)-N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(dimethylamino)-N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(dimethylamino)-N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-(dimethylamino)-N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(dimethylamino)-N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.